1-Methoxy-6-phenyl-6H-benzo[c]chromene
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Overview
Description
1-Methoxy-6-phenyl-6H-benzo[c]chromene is a heterocyclic compound that belongs to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes a fused benzene and chromene ring system, contributes to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Methoxy-6-phenyl-6H-benzo[c]chromene can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction followed by oxidative aromatization. This method starts with the reaction of 3-vinyl-2H-chromenes with methyl propiolate, leading to the formation of a cyclohexadiene intermediate. This intermediate is then oxidized to yield the final benzochromene product .
Another method involves the use of visible light-mediated intramolecular direct C-H arylation. In this approach, (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers are used as starting materials. The reaction is carried out in the presence of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) under blue light-emitting diodes (LEDs) at room temperature .
Chemical Reactions Analysis
1-Methoxy-6-phenyl-6H-benzo[c]chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6H-benzo[c]chromen-6-one derivatives.
Reduction: Reduction reactions can be performed to modify the chromene ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and chromene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methoxy-6-phenyl-6H-benzo[c]chromene involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress . Detailed mechanistic studies have shown that the compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-Methoxy-6-phenyl-6H-benzo[c]chromene can be compared with other similar compounds, such as:
6H-benzo[c]chromen-6-one: This compound is an oxidized derivative of this compound and exhibits different chemical and biological properties.
6H-benzo[c]thiochromene: A sulfur-containing analog that shows distinct reactivity and applications.
6H-benzo[c]chromene derivatives: Various derivatives with different substituents on the benzene and chromene rings have been synthesized and studied for their unique properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
Molecular Formula |
C20H16O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-methoxy-6-phenyl-6H-benzo[c]chromene |
InChI |
InChI=1S/C20H16O2/c1-21-17-12-7-13-18-19(17)15-10-5-6-11-16(15)20(22-18)14-8-3-2-4-9-14/h2-13,20H,1H3 |
InChI Key |
SZYXTCHBPGBQPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=CC=CC=C3C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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